N-cycloheptyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
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Overview
Description
N-cycloheptyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets .
Mode of Action
Thiazole compounds are known for their diverse biological activities, which include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole compounds are known to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole compounds, when entering physiological systems, behave unpredictably and reset the system differently .
Result of Action
Thiazole compounds are known to have diverse biological activities .
Action Environment
The behavior of thiazole compounds in physiological systems can be unpredictable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the cycloheptyl and phenylureido groups. One common method involves the reaction of a thioamide with α-haloketones to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the phenylureido group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and infections.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
N-cycloheptyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cycloheptyl and phenylureido groups differentiates it from other thiazole derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications .
Properties
IUPAC Name |
N-cycloheptyl-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c24-17(20-14-8-4-1-2-5-9-14)12-16-13-26-19(22-16)23-18(25)21-15-10-6-3-7-11-15/h3,6-7,10-11,13-14H,1-2,4-5,8-9,12H2,(H,20,24)(H2,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNIMYKKESZAOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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